1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
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Overview
Description
1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to a piperazine ring substituted with a phenyl group
Preparation Methods
The synthesis of 1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethylbenzenesulfonyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine can be compared with similar compounds, such as:
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: This compound has an additional methyl group on the phenyl ring, which may affect its reactivity and biological activity.
5-Bromo-2,4-dimethylbenzenesulfonyl chloride: This precursor compound lacks the piperazine ring and is primarily used in the synthesis of sulfonyl piperazines.
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole: This compound contains a pyrazole ring instead of a piperazine ring, leading to different chemical and biological properties.
Properties
CAS No. |
433688-39-2 |
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Molecular Formula |
C18H21BrN2O2S |
Molecular Weight |
409.3g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-14-12-15(2)18(13-17(14)19)24(22,23)21-10-8-20(9-11-21)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
QPBBMQKLJYEBAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
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